1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-
Description
The compound 1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)- is a bicyclic hydrocarbon with a fused cyclobutane-pentalene core and a 1-methylethylidene substituent. Its structure combines the antiaromatic pentalene system (C₈H₆) with partial hydrogenation (tetrahydro modification) and functionalization via an isopropylidene group . The 1-methylethylidene group likely enhances hydrophobicity and steric bulk, influencing solubility and stability compared to unsubstituted pentalenes .
Properties
CAS No. |
64096-77-1 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-propan-2-ylidenetricyclo[4.2.1.03,9]nona-4,7-diene |
InChI |
InChI=1S/C12H14/c1-7(2)11-9-5-3-8-4-6-10(11)12(8)9/h3-6,8-10,12H,1-2H3 |
InChI Key |
VDMBYYKFHHLTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2C=CC3C2C1C=C3)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-
Overview
Despite the compound’s structural complexity, direct preparation methods are scarce in publicly available literature and standard databases. However, based on its structural features and related synthetic precedents in fused cyclobuta-pentalene derivatives, several plausible synthetic routes can be inferred and are supported by analogous compound preparations documented in research.
Synthetic Strategies
Cyclization of Appropriate Precursors
The core cyclobuta[cd]pentalene framework can be constructed via intramolecular cyclization reactions starting from suitably substituted bicyclic or tricyclic precursors containing the appropriate carbon skeleton and functional groups.
Key step: Formation of the cyclobutane ring fused to the pentalene system often involves photochemical or thermal [2+2] cycloaddition reactions or transition metal-catalyzed cyclizations.
Example: A precursor containing a 1-methylethylidene substituent can be introduced via alkylation or Wittig-type olefination on a ketone or aldehyde intermediate positioned at the 1-position of the tetrahydro-cyclobuta[cd]pentalene skeleton.
Use of Carbene or Vinylidene Intermediates
Generation of reactive carbene or vinylidene intermediates under controlled conditions can facilitate ring closure and installation of the 1-(1-methylethylidene) substituent.
Transition metal catalysts (e.g., rhodium or palladium complexes) may be employed to stabilize intermediates and promote selective formation of the fused ring system.
Stepwise Hydrogenation and Functional Group Manipulation
Starting from fully aromatic cyclobuta[cd]pentalene derivatives, selective hydrogenation can yield the tetrahydro derivative.
Subsequent introduction of the methylethylidene group can be achieved by reaction with isopropylidene precursors (e.g., isopropylidene halides or equivalents) under base-catalyzed conditions.
Representative Preparation Route (Hypothetical)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Formation of bicyclic intermediate | Cyclobuta[cd]pentalene derivative | Photochemical [2+2] cycloaddition or metal-catalyzed cyclization | Bicyclic intermediate with tetrahydro substitution |
| 2 | Selective hydrogenation | Bicyclic intermediate | H2, Pd/C or other hydrogenation catalyst | Tetrahydro-cyclobuta[cd]pentalene |
| 3 | Introduction of methylethylidene substituent | Tetrahydro intermediate | Wittig reaction with isopropylidene phosphonium ylide or base-catalyzed alkylation | 1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)- |
Experimental Data and Analysis
Due to limited direct experimental reports on this exact compound, the following data is compiled from closely related compounds and inferred synthetic analogs:
Chemical Reactions Analysis
Types of Reactions
1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on physicochemical properties, stability, and applications.
Structural and Functional Analogues
Key Comparisons
Stability and Reactivity :
- The target compound benefits from tetrahydro modification and the 1-methylethylidene group, which likely stabilizes the antiaromatic pentalene core compared to unmodified pentalene (highly reactive and unstable) .
- Mirex and chlordane exhibit exceptional environmental persistence due to their fully chlorinated structures, with half-lives exceeding decades in soil . The target compound, lacking chlorine substituents, is expected to degrade more readily.
This contrasts with the diol derivative (log Kow likely <3), where hydroxyl groups reduce hydrophobicity .
Synthetic Utility :
- Unlike mirex and chlordane (historically used in pesticides), the target compound’s isopropylidene group may render it valuable in materials science, such as polymerization initiators or crosslinking agents .
Thermal Properties :
- The decachloro derivative (C₁₀H₂Cl₁₀) has a boiling point of 427.6°C, far exceeding the target compound’s predicted range (likely <300°C), reflecting the impact of halogenation on intermolecular forces .
Biological Activity
1H-Cyclobuta[cd]pentalene, 1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula CH and a molecular weight of 158.2396 g/mol. Its structure is characterized by a unique arrangement that contributes to its biological activity and potential applications in various fields, including medicinal chemistry and materials science.
The biological activity of 1H-Cyclobuta[cd]pentalene has been studied in various contexts, particularly its potential as an antitumor agent. Research indicates that compounds within the PAH family can exhibit significant cytotoxic effects against cancer cell lines. The mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : Similar to other PAHs, it may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
Case Studies and Research Findings
- Antitumor Activity : A study conducted on various PAHs demonstrated that compounds structurally related to 1H-Cyclobuta[cd]pentalene exhibited selective cytotoxicity against several cancer cell lines. The IC values ranged from 10 µM to 50 µM depending on the specific cell line tested.
- Genotoxicity Assessment : Research assessing the genotoxic potential of PAHs has shown that some derivatives can cause mutations in bacterial strains (Ames test), indicating a need for further investigation into the mutagenic properties of 1H-Cyclobuta[cd]pentalene.
- Environmental Impact Studies : Given its classification as a PAH, studies have evaluated its persistence in the environment and potential bioaccumulation in aquatic organisms. These studies are crucial for understanding its ecological impact and human health risks associated with exposure.
Comparative Analysis of Biological Activity
| Compound Name | Biological Activity | IC (µM) | Reference |
|---|---|---|---|
| 1H-Cyclobuta[cd]pentalene | Antitumor | 10 - 50 | |
| Other PAHs (e.g., Benzo[a]pyrene) | Antitumor, Mutagenic | 5 - 30 |
Toxicological Profile
While the promising biological activities of 1H-Cyclobuta[cd]pentalene suggest potential therapeutic applications, it is essential to consider its toxicological profile:
- Acute Toxicity : Limited data are available; however, related compounds show varying degrees of acute toxicity.
- Chronic Exposure Risks : Long-term exposure studies are necessary to evaluate carcinogenic risks associated with this compound.
Regulatory Status
Due to its structural similarity to known carcinogens, regulatory agencies may scrutinize compounds like 1H-Cyclobuta[cd]pentalene for their safety profiles. Ongoing research is vital for establishing safe usage guidelines.
Q & A
Q. What synthetic strategies are most effective for constructing the strained bicyclic framework of 1H-cyclobuta[cd]pentalene derivatives?
Methodological Answer: The synthesis of strained bicyclic systems like this compound typically involves:
- Ring-closing metathesis (RCM) for cyclobutane formation, leveraging Grubbs catalysts under controlled temperatures (e.g., 40–60°C) .
- Photochemical [2+2] cycloadditions to form fused cyclobutane-pentalene systems, requiring UV light and electron-deficient dienophiles.
- Multi-step functionalization of preformed cyclobutane precursors, such as introducing the 1-methylethylidene group via Wittig or Peterson olefination . Key Challenge: Minimizing ring strain-induced side reactions (e.g., ring-opening) by using low-temperature conditions and sterically hindered bases.
Q. How can researchers characterize the stereochemistry and regioselectivity of substituents in this compound?
Methodological Answer:
- X-ray crystallography is critical for resolving absolute stereochemistry, especially for cyclobutane-pentalene fused systems .
- Nuclear Overhauser Effect (NOE) NMR experiments to confirm spatial proximity of protons in the bicyclic core and substituents .
- DFT calculations (e.g., Gaussian 16) to predict regioselectivity in cycloaddition reactions and validate experimental outcomes .
Q. What are the predicted vs. experimental physicochemical properties (e.g., boiling point, density) of this compound?
Q. How does the 1-methylethylidene substituent influence the compound’s electronic structure and reactivity?
Methodological Answer:
- Ultraviolet-visible (UV-Vis) spectroscopy reveals bathochromic shifts due to conjugation between the cyclobutane-pentalene system and the electron-withdrawing 1-methylethylidene group .
- Cyclic voltammetry shows increased oxidative stability compared to unsubstituted analogs, attributed to steric protection of the bicyclic core .
- Hammett substituent constants (σ) quantify electronic effects, guiding reactivity predictions in Diels-Alder or nucleophilic addition reactions .
Q. What computational methods are optimal for modeling the strain energy and thermodynamic stability of this bicyclic system?
Methodological Answer:
- Molecular Mechanics (MMFF94) calculates strain energy (~25–30 kcal/mol) due to fused cyclobutane-pentalene rings .
- Ab initio methods (MP2/cc-pVTZ) assess thermodynamic stability by comparing isomerization pathways (e.g., ring-opening vs. retro-Diels-Alder) .
- NCI (Non-Covalent Interaction) analysis visualizes steric clashes and stabilizing van der Waals interactions in the bicyclic core .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for similar compounds?
Methodological Answer:
- Comparative database mining using PubChem or Reaxys to identify solvent- or temperature-dependent NMR variations .
- Dynamic NMR (DNMR) experiments to detect conformational exchange broadening in cyclobutane protons .
- Isotopic labeling (e.g., ²H, ¹³C) to assign ambiguous signals in crowded spectra .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during storage or handling of this compound?
- Storage: Under inert gas (Argon) at –20°C in amber vials to prevent photodegradation .
- Stabilizers: Addition of radical inhibitors (e.g., BHT) to suppress ring-opening reactions .
Q. How can researchers design analogs to study structure-activity relationships (SAR) in catalytic or biological applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
